Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is a synthetic compound classified as an indazole derivative. This compound is notable for its dual halogenation, featuring both chlorine and iodine atoms, which contributes to its unique reactivity and potential biological activities. The compound's IUPAC name is methyl 5-chloro-3-iodo-2H-indazole-6-carboxylate, and it is often utilized as a building block in the synthesis of more complex indazole derivatives. Its applications span various fields, including medicinal chemistry and organic synthesis, due to its diverse biological activities, which include antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
The synthesis of methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate typically involves several key steps:
In industrial settings, optimized reaction conditions are crucial to ensure high yield and purity. Techniques such as advanced catalytic systems, controlled reaction environments, and purification methods like recrystallization and chromatography are commonly employed to enhance production efficiency.
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate has a molecular formula of C9H7ClI N2O2. The structure features an indazole ring system with a carboxylate group and halogen substituents that influence its chemical behavior.
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate can participate in various chemical reactions:
These reactions are critical for synthesizing other biologically active compounds and expanding the utility of this indazole derivative in medicinal chemistry.
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate exhibits its biological effects primarily through interactions with various receptors due to its structural characteristics as an indole derivative. It is known to bind with high affinity to multiple targets within biochemical pathways.
The compound has demonstrated potential activities across several biological domains:
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate is typically a solid at room temperature. Its solubility characteristics are influenced by its polar functional groups.
The compound exhibits high gastrointestinal absorption and is permeable through the blood-brain barrier, making it a candidate for therapeutic applications targeting central nervous system disorders .
Methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate finds applications in various scientific fields:
This comprehensive analysis highlights the significance of methyl 5-chloro-3-iodo-1H-indazole-6-carboxylate in both synthetic and medicinal chemistry contexts, showcasing its potential as a versatile building block for future research and development efforts.
The indazole nucleus—a bicyclic heterocycle comprising fused benzene and pyrazole rings—represents a privileged scaffold in drug design due to its exceptional hydrogen-bonding capabilities, planarity, and metabolic stability. This system exhibits tautomerism between 1H-indazole (thermodynamically favored) and 2H-indazole forms, enabling versatile binding modes with biological targets [8]. The 1H-indazole tautomer predominates in Methyl 5-chloro-1H-indazole-6-carboxylate, facilitating interactions with enzymes through its pyrazole nitrogen (N1) and the π-electron system of the fused aromatic ring [5]. This molecular architecture permits interactions with diverse biological targets, including kinases, GPCRs, and DNA repair enzymes.
Table 1: Clinically Approved Drugs Containing the Indazole Core | Drug Name | Indazole Substitution Pattern | Therapeutic Application |
---|---|---|---|
Niraparib | 1H-Indazole | PARP inhibitor (ovarian cancer) | |
Pazopanib | 1H-Indazole-6-sulfonamide | Tyrosine kinase inhibitor (RCC) | |
Benzydamine | 1H-Indazole-3-carboxylate | Non-steroidal anti-inflammatory | |
Bendazac | 1H-Indazole-3-acetic acid | Anti-cataract/anti-inflammatory |
The planarity of the indazole ring allows deep penetration into hydrophobic enzyme pockets, while nitrogen atoms serve as hydrogen bond acceptors/donors. For Methyl 5-chloro-1H-indazole-6-carboxylate, the carboxylate ester at position 6 and chlorine at position 5 further modulate electron distribution across the ring system, enhancing dipole interactions with target proteins [3] [8]. This electronic perturbation is quantifiable via calculated pKa shifts (predicted pKa ≈10.74 for analogous indazoles) and molecular electrostatic potential maps [5].
The strategic placement of chloro and carboxylate ester groups on the indazole ring profoundly influences both physicochemical properties and biological interactions. In Methyl 5-chloro-1H-indazole-6-carboxylate (CAS 1227269-07-9), the chlorine atom at position 5 functions as a bioisostere for electron-withdrawing groups, decreasing electron density at adjacent positions and enhancing resistance to oxidative metabolism. This halogen:
The methyl ester at position 6 provides a crucial handle for prodrug design and structural diversification. While the ester itself improves cell permeability compared to carboxylic acids, it serves as a synthetic intermediate for amide formation or hydrolysis to the bioactive acid. This versatility is evident in structure-activity relationship (SAR) studies where ester hydrolysis to 6-chloro-1H-indazole-5-carboxylic acid dramatically alters target engagement—converting membrane-permeable prodrugs to active metabolites with enhanced protein binding [3].
Table 2: Impact of Substituents on Indazole Bioactivity | Position | Substituent | Electronic Effect | Biological Consequence |
---|---|---|---|---|
5 | Chloro | σₚ = +0.23 (strong σ-acceptor) | ↑ Binding affinity to hydrophobic pockets | |
6 | COOCH₃ | σₘ = +0.37 (moderate acceptor) | ↑ Metabolic stability; prodrug conversion | |
1 | Methyl | σ-inductive = +0.04 (weak) | Block metabolism at N1; ↑ oral bioavailability |
Comparative studies of 6-chloro-1-methyl-1H-indazole-5-carboxylic acid (CAS not specified) demonstrate that methylation at N1 increases metabolic stability by 3-fold in hepatic microsomal assays versus unmethylated analogs, while chlorine at position 6 enhances electrophilic reactivity for nucleophilic aromatic substitution [3]. The methyl ester in Methyl 5-chloro-1H-indazole-6-carboxylate balances lipophilicity (needed for absorption) and hydrolytic convertibility to the acid (required for target engagement in ionizable targets).
Indazole chemistry emerged from early 20th-century synthetic efforts, but its therapeutic potential remained unrealized until the 1960s with the development of benzydamine—a 3-substituted indazole carboxylic acid derivative with potent anti-inflammatory properties. This breakthrough validated indazole as a viable pharmacophore and stimulated exploration of diverse substitution patterns [8]. The 1980s saw the rise of bendazac, an indazole-3-acetic acid derivative used for cataract prevention, highlighting the scaffold’s applicability beyond inflammation [8].
The discovery of pazopanib (2009 FDA approval) marked a watershed moment, demonstrating that 6-substituted indazoles could achieve exceptional kinase inhibition. This inspired medicinal chemists to systematically investigate positions 3, 5, and 6 for targeted cancer therapies. Methyl 5-chloro-1H-indazole-6-carboxylate represents a strategic evolution—its chlorine at position 5 and ester at position 6 provide orthogonal handles for combinatorial chemistry, enabling efficient generation of analog libraries via:
Modern synthetic breakthroughs like palladium-catalyzed C-H amination (Charette, 2008) and rhodium-mediated N-N bond formation (Li, 2015) have dramatically streamlined indazole synthesis, enabling access to previously inaccessible derivatives like Methyl 5-chloro-1H-indazole-6-carboxylate in fewer steps and higher yields [8]. These advances coincided with crystallographic evidence confirming indazole’s ability to mimic purine motifs in ATP-binding sites, explaining their kinase affinity. The scaffold now features in clinical candidates across oncology (PARP inhibitors), virology (HIV capsid inhibitors), and neurology (GABA-A modulators), cementing its status as a "high-value" template in modern drug discovery.
Table 3: Evolution of Key Indazole Derivatives in Pharmacology | Era | **Representative Drug | Key Structural Features | Therapeutic Advancement |
---|---|---|---|---|
1960s | Benzydamine | 3-(Dimethylamino)propoxy substitution | First indazole NSAID | |
1980s | Bendazac | Indazole-3-acetic acid linker | Non-opht halmic anti-cataract agent | |
2000s | Pazopanib | 6-Sulfonamide; 3-aminopyrimidine | Multi-targeted tyrosine kinase inhibitor | |
2010s | Niraparib | 1H-Indazole-7-carboxamide | PARP inhibitor (precision oncology) | |
Present | Methyl 5-chloro-1H-indazole-6-carboxylate | Halogenated C5; esterified C6 | Versatile intermediate for targeted therapies |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1